molecular formula C10H22N2O2 B2691912 tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate CAS No. 341551-61-9

tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate

Cat. No.: B2691912
CAS No.: 341551-61-9
M. Wt: 202.298
InChI Key: ZINRTSRXCLRXGZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a tert-butoxycarbonyl (Boc) protective group, a cornerstone in modern synthetic organic chemistry. The Boc group is widely used to protect amine functionalities during multi-step synthesis, as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, providing chemists with critical control over complex reaction sequences . The primary research value of this Boc-protected amine lies in its application as a key building block in pharmaceutical research, particularly in the synthesis of more complex molecules. Analogs of this compound, such as tert-Butyl 2-(methylamino)ethylcarbamate, are recognized for their role in the investigation of hydrophilic auristatin derivatives, which are critical components in Antibody-Drug Conjugates (ADCs) – a cutting-edge area of targeted cancer therapy . Its structure, containing both protected and tertiary amine sites, makes it a valuable precursor for introducing functionalized amine chains into target molecules, which is a common requirement in drug discovery and development. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Proper storage recommendations are to keep the product in a dark place, under an inert atmosphere, and at room temperature to ensure its stability and longevity . As with all chemicals of this nature, researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(6)8-7-11(4)5/h7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINRTSRXCLRXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N,N-dimethylaminoethylamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Scientific Research Applications

Drug Development

Tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it suitable for further development in therapeutic contexts.

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies have suggested that carbamate derivatives can inhibit cancer cell proliferation. This compound could be explored for its efficacy against different cancer cell lines.
  • Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial effects. This application is significant in the context of increasing antibiotic resistance.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of carbamate derivatives, including this compound. The results indicated that certain modifications to the carbamate structure could enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for optimizing therapeutic efficacy.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG215Induction of apoptosis
Other Carbamate DerivativeMCF-710Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers evaluated the effectiveness of various carbamate compounds against common bacterial strains. This compound was included in the screening process.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

N-(tert-Butyl)-2-(4-(dimethylamino)phenyl)acetamide derivatives (5g, 5j)
  • Key Differences :
    • Compound 5g : Contains a naphthylmethyl group and phenyl substituents, resulting in higher molecular weight (Rf = 0.50) and a melting point of 174°C .
    • Compound 5j : Incorporates a pyrenyl group, leading to a higher melting point (202–205°C) and lower polarity (Rf = 0.30) compared to 5g .
  • Implications: The bulky aromatic groups in 5g and 5j enhance crystallinity but reduce solubility in polar solvents. In contrast, tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate lacks aromaticity, favoring better solubility in organic solvents.
N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide
  • Molecular Weight : 358.43 (vs. 202.30 for the target compound) .
  • This contrasts with the simpler carbamate structure of the target compound, which is more suited for synthetic intermediates.

Carbamate Derivatives with Varied Alkyl/Amino Groups

tert-Butyl N-Ethyl-N-[2-(ethylamino)ethyl]carbamate
  • Structure: Ethyl groups replace methyl and dimethylamino moieties.
  • Molecular Weight : 216.32 (vs. 202.30) .
  • Impact : Increased lipophilicity due to ethyl groups may alter metabolic stability and membrane permeability.
tert-Butyl N-[2-(Acetylsulfanyl)ethyl]-N-methylcarbamate
  • Key Feature : Acetylsulfanyl group introduces sulfur for enhanced reactivity.
  • Storage : Requires refrigeration, indicating lower stability compared to the target compound .
N-(2-Dimethylaminoethyl)-2-(furoquinolinyl)acetamide (Compound 1h)
  • Activity: Exhibits anticancer activity (IC₅₀ = 14.45 μM against P388 cells) due to DNA intercalation from the furoquinolinone ring .
  • Comparison : The target compound lacks such aromatic systems, making it unsuitable for direct biological activity but advantageous as a synthetic building block.
tert-Butyl N-[2-(6-Amino-8-oxopurin-9-yl)ethyl]-N-methylcarbamate
  • Structure : Purine moiety enables use in nucleoside analog synthesis .
  • Molecular Weight : 308.3 (vs. 202.30), highlighting increased complexity for specialized applications .

Biological Activity

tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is a synthetic organic compound that exhibits a range of biological activities due to its unique structural features, including a tert-butyl group, a dimethylamino moiety, and a carbamate functionality. This compound has garnered attention in medicinal chemistry and biochemistry for its potential therapeutic applications. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : Approximately 216.29 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate, which is further linked to a dimethylaminoethyl chain.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction is crucial for compounds designed to modulate enzymatic functions in various biological systems.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to neurotransmission and muscle contraction.

Biological Activity Overview

The compound has shown promising results in several biological assays:

Biological Activity Description Reference
Enzyme InhibitionInhibits specific enzymes by covalent bonding, affecting metabolic pathways.
Anticancer PotentialExhibits cytotoxic effects on cancer cell lines through disruption of mitotic processes.
Neurotransmission ModulationPotentially modulates neurotransmitter systems, affecting behavior and physiology.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • In vitro assays demonstrated that this compound inhibits the enzyme HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation, resulting in cell death in centrosome-amplified cancer cells .
  • Cytotoxicity Assays :
    • The compound was tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The mechanism was linked to its ability to disrupt normal mitotic processes by interfering with microtubule dynamics .
  • Neuropharmacological Studies :
    • Preliminary studies indicate that the compound may influence neurotransmitter release and receptor activation, suggesting potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
N-tert-ButyldiethanolamineContains hydroxyl groups instead of amino groupsLimited enzyme inhibition
N-methyldiethanolamineSimilar structure with methyl groupModerate neuroactivity
tert-butyl 2-aminoethylcarbamateLacks dimethylamino groupReduced anticancer activity

The presence of the dimethylamino group in this compound enhances its binding affinity towards biological targets compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via carbamate protection of a primary or secondary amine. A validated route involves:

  • Step 1: Reacting 2-(dimethylamino)ethylamine with tert-butyl chloroformate in dichloromethane (DCM) under inert atmosphere at 0–5°C .
  • Step 2: Adding a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts and drive the reaction .
  • Optimization Tips:
    • Temperature Control: Maintain ≤5°C to minimize side reactions (e.g., over-alkylation).
    • Solvent Selection: Use anhydrous DCM to enhance solubility of intermediates.
    • Purity Monitoring: Employ TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) to track progress.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and dimethylaminoethyl protons (δ ~2.2–2.8 ppm, multiplet) .
    • ¹³C NMR: Verify the carbamate carbonyl (δ ~155 ppm) and tertiary carbon of the tert-butyl group (δ ~28 ppm) .
  • Mass Spectrometry (MS): ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₁₁H₂₃N₂O₂: 239.17) .
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.3% tolerance).

Advanced Research Questions

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • pH-Dependent Degradation:
    • Acidic Conditions (pH < 3): Hydrolysis of the carbamate group occurs within hours, releasing CO₂ and the parent amine. Monitor via HPLC .
    • Neutral/Basic Conditions (pH 7–9): Stable for >30 days at 25°C; store in amber vials to prevent photodegradation .
  • Thermal Stability:
    • Decomposition Temperature: ~180°C (DSC/TGA data). Avoid prolonged heating above 100°C during synthesis .
ConditionStability OutcomeReference
pH 2.0, 25°C90% degradation in 6 hours
pH 7.4, 4°C>95% intact after 30 days
100°C, dry N₂5% decomposition after 24 hours

Q. How can researchers mitigate side reactions during derivatization of this compound for target applications?

Methodological Answer: Common side reactions include:

  • N-Methylation Over-reaction: Use controlled equivalents of methylating agents (e.g., methyl iodide) and monitor via ¹H NMR for new methyl peaks (δ ~3.0 ppm) .
  • Carbamate Cleavage: Avoid strong nucleophiles (e.g., LiAlH₄) in downstream reactions. Substitute with milder reductants like NaBH₄ .
  • Workflow Example:
    • Protect free amines with Boc groups before derivatization.
    • Use scavengers (e.g., polymer-bound sulfonic acid) to quench residual reagents .

Q. What advanced techniques are recommended for resolving stereochemical ambiguities in derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., derivatives with chiral centers from piperidine or tetrahydropyran moieties) .
  • Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to assign stereochemistry in solution .
  • Dynamic NMR: Analyze diastereotopic proton splitting patterns at low temperatures (−40°C) to infer conformational rigidity .

Q. How should researchers address discrepancies in reported solubility data across studies?

Methodological Answer:

  • Standardized Protocols:
    • Prepare saturated solutions in triplicate using USP buffers (pH 1.2, 4.5, 6.8).
    • Filter (0.22 µm nylon) and quantify via UV-Vis (λmax ~210 nm) .
  • Solvent Selection Table:
SolventSolubility (mg/mL, 25°C)Notes
Water<0.1pH-dependent
DCM>50Ideal for reactions
Ethanol15–20Recrystallization

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